

# GLP-1(9-36)amide versus DPP-4 inhibitors: a mechanistic comparison

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# A Mechanistic Showdown: GLP-1(9-36)amide vs. DPP-4 Inhibitors

A Comparative Guide for Researchers and Drug Development Professionals

The management of type 2 diabetes and its cardiovascular comorbidities has led to the development of therapies targeting the incretin system. Two key players in this field, Dipeptidyl Peptidase-4 (DPP-4) inhibitors and the Glucagon-Like Peptide-1 (GLP-1) metabolite, **GLP-1(9-36)amide**, offer distinct mechanistic approaches. While DPP-4 inhibitors work indirectly by preserving active GLP-1, a growing body of evidence reveals that **GLP-1(9-36)amide**, once considered an inactive metabolite, possesses its own unique biological activities. This guide provides a detailed mechanistic comparison, supported by experimental data, to elucidate the divergent pathways and physiological effects of these two entities.

### At a Glance: Core Mechanistic Differences



Feature	DPP-4 Inhibitors	GLP-1(9-36)amide
Primary Target	Dipeptidyl Peptidase-4 (DPP-4) enzyme	Putative, distinct cell surface receptors/binding partners
Mode of Action	Indirect: Inhibit DPP-4, thereby increasing endogenous levels of active GLP-1(7-36)amide and GIP.[1][2][3]	Direct: Binds to its own receptors to initiate signaling. [4][5]
Primary Signaling Pathway	GLP-1 Receptor -> Gs -> Adenylyl Cyclase -> cAMP -> PKA / Epac2.[6]	GLP-1 Receptor-Independent - > PI3K -> Akt -> eNOS -> NO.  [5][6][7]
Key Physiological Outcome	Glucose-dependent insulin secretion, glucagon suppression.[1][8][9]	Vasodilation, cytoprotection, improved insulin sensitivity, modest glucose lowering.[5][7] [10][11]

### **Signaling Pathways: Two Divergent Roads**

The fundamental difference between DPP-4 inhibitors and **GLP-1(9-36)amide** lies in their signaling cascades. DPP-4 inhibitors leverage the canonical, well-established GLP-1 receptor pathway, whereas **GLP-1(9-36)amide** carves its own, largely cAMP-independent, path.

## DPP-4 Inhibitors: The Canonical GLP-1 Receptor Pathway

DPP-4 inhibitors function by blocking the DPP-4 enzyme, which is responsible for the rapid degradation of active incretin hormones like GLP-1(7-36)amide.[1][2][3] This inhibition leads to a two- to three-fold increase in the circulating levels and extends the half-life of endogenous active GLP-1.[3][12] The elevated levels of active GLP-1 then bind to the classical GLP-1 receptor (GLP-1R), a G-protein coupled receptor, primarily on pancreatic  $\beta$ -cells. This engagement triggers a cascade involving adenylyl cyclase activation, increased intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA) and Epac2, which ultimately enhances glucose-dependent insulin secretion.[6]



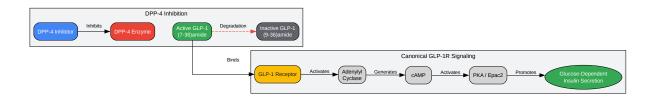


Fig 1. Mechanism of DPP-4 Inhibitors

## GLP-1(9-36)amide: A Novel, GLP-1R-Independent Pathway

Once dismissed as an inactive metabolite, **GLP-1(9-36)amide** is now recognized for its direct, pleiotropic effects, particularly on the cardiovascular system.[5][8][10] Crucially, these actions are mediated independently of the classical GLP-1R.[5][7][11] Evidence suggests that **GLP-1(9-36)amide** binds to a yet-to-be-identified receptor or binding partner on endothelial cells and cardiomyocytes.[5] This interaction initiates signaling through pathways like Phosphoinositide 3-kinase (PI3K)/Akt, leading to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS), which increases nitric oxide (NO) production and promotes vasodilation and cytoprotection.[6][7][12] Some studies have shown its effects persist in GLP-1R knockout models, yet can be blocked by the GLP-1R antagonist exendin(9-39), suggesting a novel receptor that shares some pharmacological properties with the known GLP-1R.[5][11][13]





Fig 2. Mechanism of GLP-1(9-36)amide

### **Comparative Physiological Effects**

The distinct mechanisms of DPP-4 inhibitors and **GLP-1(9-36)amide** translate into different physiological and clinical profiles, especially concerning glycemic control and cardiovascular outcomes.

### **Glycemic Control**

DPP-4 inhibitors are established oral anti-hyperglycemic agents. Their ability to preserve active GLP-1 and GIP results in clinically significant improvements in glycemic control.[3][8]

In contrast, the role of **GLP-1(9-36)amide** in glucose regulation is more nuanced. It does not stimulate insulin secretion.[2][14] However, studies have demonstrated it can modestly lower postprandial glucose levels in humans, likely through direct effects on glucose disposal.[15] Furthermore, preclinical studies show it directly suppresses hepatic glucose production in isolated mouse hepatocytes, an effect that is independent of the known GLP-1 receptor.[2][4]

Parameter	DPP-4 Inhibitors	<b>GLP-1(9-36)amide</b>
HbA1c Reduction	0.5% to 0.8% (placebo- adjusted)[3][16][17]	Not established as a clinical therapy; effect on HbA1c is not directly measured.
Insulin Secretion	Increased (Glucose- dependent)[1][9]	No direct effect.[2][14]
Glucagon Secretion	Suppressed[1][3]	No significant effect.[15]
Hepatic Glucose Production	Indirectly reduced via increased GLP-1	Directly suppressed (preclinical data).[4][18]
Risk of Hypoglycemia	Low when used as monotherapy or with metformin.[3]	Very low, as action is insulin- independent.



### **Cardiovascular Outcomes**

The cardiovascular effects represent a key area of divergence. While DPP-4 inhibitors have a largely neutral cardiovascular profile in large outcome trials, **GLP-1(9-36)amide** exhibits direct protective actions in preclinical and early clinical models.

A meta-analysis of six major cardiovascular outcome trials involving 52,520 patients showed that DPP-4 inhibitors had a neutral effect on the risk for major adverse cardiovascular events (MACE), including cardiovascular death, myocardial infarction, and stroke.[1][19] However, some trials raised concerns, with one showing a 27% increased risk of hospitalization for heart failure with saxagliptin.[20]

Conversely, **GLP-1(9-36)amide** has demonstrated direct cardioprotective and vasodilatory effects.[5][7][21] In isolated mouse heart experiments, it reduced infarct size by 35% and improved the recovery of cardiac contractility following ischemia-reperfusion injury.[22] Its vasodilatory effects are mediated by nitric oxide and are preserved in GLP-1R knockout mice, highlighting a distinct protective mechanism not harnessed by DPP-4 inhibition alone.[5][21]

Parameter	DPP-4 Inhibitors (Data from Meta-Analyses)	GLP-1(9-36)amide (Data from Preclinical/Early Studies)
Major Adverse CV Events (MACE)	Neutral Effect (RR ~1.0)[19] [20]	Not determined in large-scale trials.
Hospitalization for Heart Failure	Neutral overall, but increased risk with saxagliptin (RR 1.27) [20]	Data suggests improved left ventricular function.[5][11]
Myocardial Infarction Risk	Neutral Effect (RR 1.02, 95% CI: 0.94-1.11)[1][19]	Reduced infarct size by 35-39% in isolated hearts.[22]
Endothelial Function / Vasodilation	Inconsistent/conflicting results; some studies show attenuation of Flow-Mediated Dilation (FMD).[8][23]	Direct, NO-dependent vasodilation.[5][7][21]
Inflammation	Modest anti-inflammatory effects reported.	Reduced cardiac macrophage infiltration post-MI.[11]



### **Key Experimental Protocols**

Understanding the methodologies used to elucidate these mechanisms is critical for researchers. Below are summaries of key experimental designs.

## Protocol 1: Assessing Beta-Cell Function with DPP-4 Inhibitors

Objective: To quantify the effect of a DPP-4 inhibitor on glucose-stimulated insulin secretion using a hyperglycemic clamp.

Methodology (based on a two-step hyperglycemic clamp study):[24][25]

- Study Design: A randomized, four-way crossover study in healthy male subjects.
- Intervention: Subjects receive a single oral dose of a DPP-4 inhibitor (e.g., Sitagliptin 100 mg), a comparator drug, or placebo 2 hours before the clamp.
- Step 1 Clamp (IV Glucose): A continuous intravenous infusion of 20% glucose is initiated to
  raise and maintain plasma glucose at a specific hyperglycemic level (e.g., 10 mmol/L) for a
  set period (e.g., 120 minutes). Blood is sampled frequently to monitor glucose and adjust the
  infusion rate.
- Step 2 Clamp (IV + Oral Glucose): While the IV glucose infusion continues, subjects ingest an oral glucose solution (e.g., 75g). The hyperglycemic clamp is maintained for an additional period (e.g., 120 minutes).
- Measurements: Blood samples are collected at timed intervals throughout both steps to measure plasma levels of insulin, C-peptide, glucagon, and active GLP-1.
- Analysis: Insulin secretion rates (ISR) are calculated from C-peptide concentrations to assess first-phase (0-10 min) and second-phase insulin secretion in response to intravenous and oral glucose stimuli.



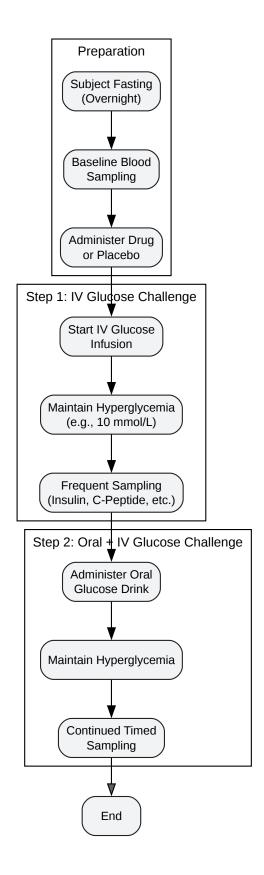


Fig 3. Workflow for a Two-Step Hyperglycemic Clamp



# Protocol 2: Assessing Direct Vasodilatory Effects of GLP-1(9-36)amide

Objective: To determine the direct effect of **GLP-1(9-36)amide** on vascular tone in isolated arteries ex vivo.

Methodology (based on wire myography studies):[21]

- Tissue Preparation: Male mice (e.g., C57BL/6 or Glp1r-/-) are euthanized. The mesenteric
  arterial bed is dissected and placed in cold, oxygenated physiological salt solution (PSS).
- Vessel Mounting: Second-order mesenteric arteries (2-mm segments) are isolated and mounted on two 40-µm tungsten wires in a multi-wire myograph chamber.
- Equilibration: The chamber is filled with PSS, maintained at 37°C, and bubbled with 95% O2
   / 5% CO2. Vessels are normalized to a passive tension equivalent to a physiological blood
   pressure.
- Pre-constriction: After equilibration, the vessels are pre-constricted to approximately 80% of their maximum response using an α1-adrenergic agonist like phenylephrine.
- Experimental Intervention: Once a stable contraction plateau is reached, cumulative concentration-response curves are generated by adding increasing concentrations of GLP-1(9-36)amide (e.g., 10<sup>-12</sup> to 10<sup>-7</sup> mol/L) to the chamber.
- Measurement: Changes in isometric tension are recorded continuously. Relaxation is expressed as a percentage of the pre-constricted tone.
- Mechanistic Analysis: To probe the signaling pathway, experiments can be repeated after pre-incubating vessels with an eNOS inhibitor like L-NNA.



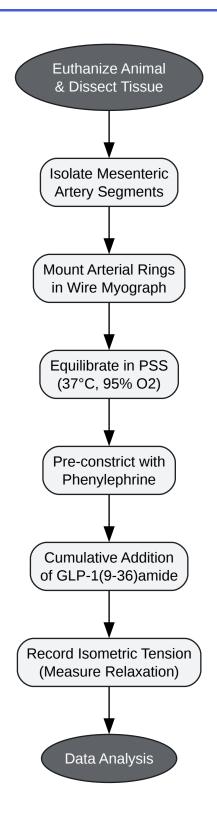


Fig 4. Ex Vivo Wire Myography Experimental Workflow

### **Conclusion and Future Directions**



The comparison between DPP-4 inhibitors and **GLP-1(9-36)amide** reveals a classic tale of two therapeutic strategies: one indirect and established, the other direct and emerging.

- DPP-4 inhibitors are a cornerstone of oral diabetes therapy, acting as homeostatic regulators by enhancing the body's own incretin system. Their mechanism is well-defined, leading to reliable, albeit moderate, glucose lowering with a neutral cardiovascular safety profile.[16]
   [19][20]
- GLP-1(9-36)amide represents a paradigm shift, demonstrating that a metabolite once
  thought to be inert possesses a unique biological repertoire. Its direct, GLP-1R-independent
  actions on the vasculature and heart present exciting therapeutic possibilities, particularly for
  cardiovascular protection, that are distinct from those achieved by simply preserving active
  GLP-1.[5][11]

For researchers and drug development professionals, this dichotomy presents both challenges and opportunities. While DPP-4 inhibitors offer a proven pathway, the novel mechanisms of **GLP-1(9-36)amide** and its related metabolites could pave the way for new classes of drugs. These future therapies might not only manage hyperglycemia but also directly target the endorgan complications of diabetes, such as cardiovascular disease, through distinct and complementary pathways. Further research is essential to fully identify the receptor for **GLP-1(9-36)amide** and translate its promising preclinical effects into tangible clinical benefits.

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### Validation & Comparative





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